tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate
Overview
Description
Tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C15H16FN3O2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis, Characterization, and Biological Evaluation : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, closely related to tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, was synthesized and characterized through various spectroscopic methods and X-ray diffraction. It exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Molecular Structure Studies : Research on the molecular structure of 4-tert-butylpyrazoles, which share a structural motif with this compound, provided insights into the effect of tert-butyl substituents on molecular architecture through X-ray, NMR, and calorimetric studies (Trofimenko et al., 2001).
Chemical Reactivity and Coordination Chemistry
Remote Rotamer Control : Research into the effect of a 4-tert-butyl group on the coordination chemistry of TpR ligands has shown that such substituents can significantly influence the coordination behavior and, potentially, the reactivity of molecules, including those structurally related to this compound (Rheingold et al., 2003).
Synthesis of Bioactive Analogues : The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, bearing structural similarities to this compound, have been explored, demonstrating potential antitumor activity in in vitro cell line assays (Maftei et al., 2013).
Photophysical Properties
Construction of Luminescent Molecular Hybrids : The modification of tert-butylbenzoic acid to create functional molecular bridges for coordination with terbium ions led to the development of novel luminescent inorganic/organic molecular hybrids. This research showcases the potential of using structurally related compounds for the creation of materials with desirable photophysical properties (Yan & Zhao, 2005).
Molecular Complexes and Catalysis
Palladium Complexes as Catalysts : The synthesis of substituted (pyridinyl)benzoazole palladium complexes, related to this compound, and their application as Heck coupling catalysts highlight the compound's potential in facilitating important chemical transformations (Ojwach et al., 2007).
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-15(2,3)21-14(20)10-5-4-9(8-11(10)16)12-13(17)19-7-6-18-12/h4-8H,1-3H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJNVDSEICIJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC=CN=C2N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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